molecular formula C9H6Cl3NO2 B8718581 2H-Benz[e]1,3-oxazin-4(3H)-one, 2-trichloromethyl-

2H-Benz[e]1,3-oxazin-4(3H)-one, 2-trichloromethyl-

Cat. No.: B8718581
M. Wt: 266.5 g/mol
InChI Key: CDMJJYLBRYUGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Benz[e]1,3-oxazin-4(3H)-one, 2-trichloromethyl- is a useful research compound. Its molecular formula is C9H6Cl3NO2 and its molecular weight is 266.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Benz[e]1,3-oxazin-4(3H)-one, 2-trichloromethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Benz[e]1,3-oxazin-4(3H)-one, 2-trichloromethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6Cl3NO2

Molecular Weight

266.5 g/mol

IUPAC Name

2-(trichloromethyl)-2,3-dihydro-1,3-benzoxazin-4-one

InChI

InChI=1S/C9H6Cl3NO2/c10-9(11,12)8-13-7(14)5-3-1-2-4-6(5)15-8/h1-4,8H,(H,13,14)

InChI Key

CDMJJYLBRYUGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Salicylamide (40.0 g.) and anhydrous chloral (400 ml.) were heated together on a steam-bath for 3 hours, the reaction mixture was cooled, and the excess of chloral was evaporated under reduced pressure. The syrupy product was mixed with concentrated sulphuric acid (500 ml.) and heated on a steam-bath for 1 hour. The mixture was cooled and poured into crushed ice (3 kg.), and the precipitated solid was filtered off, triturated with diethyl ether (300 ml.) and filtered again. The solid product was stirred with water (1 l.), filtered, washed well with water, dried and crystallised from ethanol (400 ml.) to yield 3,4-dihydro-2-trichloromethyl-2H-benzo[e]-[1,3]-oxazin-4-one, m.p. 175°-177° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

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